L-Thyronine-13C6 is a stable isotope-labeled form of L-thyronine, a thyroid hormone that plays a crucial role in regulating metabolism, growth, and development in humans. The compound is characterized by the incorporation of six carbon-13 isotopes into its molecular structure, which enhances its utility in various scientific applications, particularly in metabolic studies and tracer experiments.
L-Thyronine-13C6 is synthesized from precursors that contain carbon-13 isotopes. It is commonly produced in laboratory settings using organic synthesis techniques that incorporate carbon-13 into the L-thyronine molecule.
L-Thyronine-13C6 falls under the category of iodothyronines, which are a group of compounds derived from the amino acid tyrosine and characterized by the presence of iodine atoms. Specifically, it is classified as a thyroid hormone analogue due to its structural similarities to naturally occurring thyroid hormones.
The synthesis of L-Thyronine-13C6 typically involves several organic chemistry techniques, including:
The synthesis process for L-Thyronine-13C6 can be summarized as follows:
The molecular formula for L-Thyronine-13C6 is C15H12I3N0. The structure contains:
The structural characteristics can be analyzed using techniques such as:
L-Thyronine-13C6 can participate in various biochemical reactions similar to those involving natural L-thyronine, including:
These reactions are essential for understanding metabolic pathways involving thyroid hormones and can be studied using liquid chromatography coupled with mass spectrometry (LC-MS/MS) techniques .
L-Thyronine functions primarily by binding to thyroid hormone receptors located in various tissues throughout the body. The mechanism involves:
Relevant analyses often include determining partition coefficients (log P) and pKa values to assess solubility and reactivity .
L-Thyronine-13C6 is widely utilized in scientific research for:
Thyroid hormones (THs) are tyrosine-derived signaling molecules essential for vertebrate homeostasis, with 3,3′,5-triiodo-L-thyronine (T3) and thyroxine (T4) being the most biologically active. These hormones regulate basal metabolic rate, mitochondrial function, cardiac output, and central nervous system development through nuclear receptor-mediated genomic actions [8] [9]. Structurally, T3 contains three iodine atoms at positions 3, 5, and 3′ of its diphenyl ether backbone, while T4 contains four iodine atoms (positions 3, 5, 3′, 5′). This iodination pattern directly influences receptor binding affinity, with T3 exhibiting 3-5× greater biological activity than T4 due to optimized spatial conformation for thyroid receptor (TR) binding [4] [9].
Peripheral metabolism generates additional bioactive metabolites including 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2), which influence mitochondrial energy expenditure and cytochrome c oxidase activity despite minimal nuclear receptor affinity [6] [9]. The metabolic fate of THs involves sequential deiodination by selenoenzyme deiodinases (DIO1, DIO2, DIO3), oxidative deamination, decarboxylation, and conjugation pathways (glucuronidation, sulfation) [9]. This complex metabolic landscape necessitates precise analytical tools to track hormone disposition, creating demand for isotopically labeled internal standards like L-Thyronine-¹³C₆ that resist metabolic interference during mass spectrometric analysis [2] [6].
Table 1: Key Thyroid Hormones and Metabolites Relevant to ¹³C₆-Labeling Research
Compound | Iodine Positions | Primary Biological Role | Endogenous Concentration Range |
---|---|---|---|
Thyroxine (T4) | 3,5,3',5' | Prohormone; primary secretory product of thyroid | 4.5-12 μg/dL (human serum) |
Triiodothyronine (T3) | 3,5,3' | Nuclear receptor ligand; active hormone | 80-200 ng/dL (human serum) |
3,3',5-Triiodothyronine-¹³C₆ | 3,5,3' | Isotopic tracer for T3 metabolism studies | Synthetic standard (not endogenous) |
3,5-Diiodothyronine (3,5-T2) | 3,5 | Mitochondrial modulator; energy metabolism | ~78 pmol/L (human serum) [6] |
3,3'-Diiodothyronine (3,3'-T2) | 3,3' | Putative metabolic regulator | ~253 pmol/L (human serum) [6] |
Stable isotope labeling has revolutionized quantitative analysis of thyroid hormones by providing physiologically identical internal standards that eliminate matrix effects during mass spectrometry. The ¹³C₆-label specifically denotes uniform enrichment with six carbon-13 atoms replacing natural carbon-12 in the thyronine backbone’s inner ring. This modification shifts the molecular ion by +6 Da while preserving chemical behavior, chromatographic retention, ionization efficiency, and protein-binding characteristics [1] [3]. Unlike radioactive isotopes (e.g., ¹²⁵I), ¹³C₆-labeled analogs are nonhazardous and ideal for clinical or cell-based studies requiring long-term exposure [2].
The synthesis of isotopically pure thyroid hormone standards evolved from early radioiodination techniques to modern ¹³C₆-labeling strategies. Initial efforts (1950s–1970s) used ¹³¹I or ¹²⁵I for metabolic tracing but faced limitations: radiolysis, short half-life (¹³¹I: 8 days), and detachment of label during deiodination reactions [4] [9]. Non-radioactive isotopic labeling emerged in the 1980s with deuterated ([²H₂]-T4) and ¹³C₁-T4 analogs, though incomplete labeling or hydrogen exchange compromised accuracy [2].
The breakthrough came with uniform ¹³C₆-labeling of the thyronine scaffold’s inner ring, preserving the alanine side chain and outer ring for site-specific modifications. A landmark 2020 synthesis route (Visser et al.) utilized ¹³C₆-bromobenzene as the labeled precursor, converted to ¹³C₆-anisole via copper-catalyzed methoxylation. Regioselective bromination using Selectfluor®/NaBr yielded 3,5-dibromo-¹³C₆-anisole, followed by lithium-halogen exchange and borylation to generate the key boronic acid intermediate. A Chan-Lam coupling reaction with 4-hydroxy-3-iodo-L-phenylalanine then formed the diphenyl ether core, achieving 49% yield with complete retention of chirality. Final deprotection and iodination produced ¹³C₆-labeled T3, T0 (thyronine), TA3, and TA4 with >98% isotopic purity [2].
Table 2: Evolution of Isotopically Labeled Thyroid Hormone Standards
Era | Labeling Strategy | Key Compounds | Analytical Limitations |
---|---|---|---|
1950s-1970s | Radioiodination (¹³¹I, ¹²⁵I) | [¹²⁵I]-T3, [¹³¹I]-T4 | Radiolysis; label detachment during metabolism |
1980s-1990s | Partial deuteration | [3',5'-²H₂]-T4, [3',5'-²H₂]-T3 | H/D exchange in biological matrices |
2000s | ¹³C/¹⁵N-sparse labeling | [¹³C₉]-T3, [¹⁵N]-thyronine | Isotopic impurity; metabolic scrambling |
2010s-present | Uniform ¹³C₆-ring labeling | L-Thyronine-¹³C₆, T3-¹³C₆, T4-¹³C₆ | High synthesis cost; challenging purification |
This synthetic advance enabled quantification of previously undetectable metabolites. For instance, human serum analysis using ¹³C₆-3,3′-T2 as internal standard revealed baseline 3,3′-T2 concentrations of 253 ± 29 pmol/L—values 60% lower than earlier immunoassay estimates due to eliminated cross-reactivity [6] [7]. Similarly, 3,5-T2-¹³C₆ confirmed sub-nM circulating levels (78 ± 9 pmol/L), resolving decades of controversy stemming from antibody-based overestimation [6]. The current generation of ¹³C₆-analogs supports multiplexed LC-MS/MS panels quantifying >9 thyroid metabolites simultaneously, a feat unattainable with radioactive or immunoaffinity methods [2] [6].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0